N~1~-(4-METHYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
Description
This compound features a propanamide backbone substituted at the N₁ position with a 4-methylphenyl group and at the C₂ position with a sulfanyl-linked 5-methyl-1,2,4-triazole ring.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-4-6-11(7-5-8)15-12(18)9(2)19-13-14-10(3)16-17-13/h4-7,9H,1-3H3,(H,15,18)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWLFKODDHAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NNC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The next step involves the introduction of the sulfanyl group, which can be achieved through a nucleophilic substitution reaction using a thiol compound. Finally, the propanamide moiety is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of 1,2,4-triazoles show effectiveness against various bacterial strains and fungi. For instance, the compound N~1~-(4-METHYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE has been tested for its antibacterial properties against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells such as HeLa (cervical cancer) and HCT116 (colon cancer) cells, with IC50 values indicating effective concentration ranges .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 34 |
| This compound | HCT116 | 36 |
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has also been explored. In animal models, derivatives have shown to reduce inflammation markers significantly. This suggests that this compound could be beneficial in treating inflammatory diseases .
Fungicidal Activity
The compound's ability to control phytopathogenic microorganisms makes it a candidate for agricultural fungicides. Research has shown that similar triazole compounds effectively inhibit fungal growth in crops such as wheat and barley. The mechanism involves disrupting fungal cell wall synthesis and function .
Case Study: Crop Protection
In field trials, formulations containing triazole derivatives have demonstrated enhanced resistance against common fungal pathogens like Fusarium and Botrytis. The application of these compounds resulted in a significant increase in crop yield compared to untreated controls .
Polymer Chemistry
This compound can serve as a building block for the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices has been investigated for improving thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 30 |
| Polymer B | 260 | 35 |
Mechanism of Action
The mechanism of action of N1-(4-METHYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloproteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Propanamide Derivatives
(a) N-(4-Methylphenyl)-2-(Propylamino)Propanamide
- Structure: Differs by replacing the triazole-sulfanyl group with a propylamino substituent.
- Properties : Reduced hydrogen-bonding capacity compared to the triazole analog. Used as a prilocaine-related compound (local anesthetic intermediate) .
(b) N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide (Para-Methylfentanyl)
- Structure : Incorporates a piperidine ring and phenylethyl group, typical of opioid analogs.
- Properties : Enhanced blood-brain barrier penetration due to lipophilic piperidine and phenyl groups. Classified as a controlled substance .
- Key Difference : The piperidine moiety confers opioid receptor affinity, unlike the triazole-sulfanyl group in the target compound.
Triazole-Containing Propanamides
(a) 2-{[5-(4-Methoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-(2-Methyl-3-Phenylpropenylidene)Acetohydrazide
- Structure : Shares a triazole-sulfanyl group but includes a hydrazide linker and methoxyphenyl substituents.
- Properties : Higher molecular weight (488.087 Da) and extended conjugation may reduce solubility. Purity reported at 95% .
- Key Difference : The hydrazide functionality introduces additional hydrogen-bonding sites, altering target selectivity.
(b) N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-{[5-(4-Chlorophenyl)-Triazolo[3,4-b]Thiazol-3-yl]Sulfanyl}Propanamide
- Structure : Combines a benzothiazole ring with a chlorophenyl-substituted triazolothiazole.
- Properties : Increased aromaticity and halogenation enhance metabolic stability. Molecular weight: 495.99 g/mol .
- Key Difference : The benzothiazole and chlorophenyl groups may improve binding to hydrophobic enzyme pockets.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| N₁-(4-Methylphenyl)-2-[(5-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Propanamide | C₁₃H₁₆N₄OS | 276.36 | 4-Methylphenyl, 5-Methyltriazolyl | Amide, Triazole, Sulfanyl |
| N-(4-Methylphenyl)-2-(Propylamino)Propanamide | C₁₃H₂₀N₂O | 220.31 | 4-Methylphenyl, Propylamino | Amide, Amine |
| Para-Methylfentanyl | C₂₃H₃₀N₂O | 366.50 | Piperidin-4-yl, Phenylethyl | Amide, Piperidine |
| 2-{[5-(4-Methoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}... | C₂₆H₂₅N₅O₂S | 488.09 | 4-Methoxyphenyl, Hydrazide | Triazole, Sulfanyl, Hydrazide |
Biological Activity
N~1~-(4-METHYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure incorporates a triazole moiety, which is known for its diverse biological effects. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
The compound has the following chemical structure:
- Molecular Formula : C15H18N4OS
- Molecular Weight : 302.39 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, a study on similar triazole derivatives demonstrated effective inhibition against various pathogenic microorganisms, including bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
Table 1: Antimicrobial Activity of Triazole Derivatives
Anticancer Activity
Triazole derivatives have shown promise in anticancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific compound under review has been linked to mechanisms that promote cell cycle arrest and apoptosis through the modulation of various signaling pathways .
Case Study:
A recent study evaluated the anticancer effects of a related triazole compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis via mitochondrial pathways .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes critical for microbial survival.
- Interference with DNA/RNA Synthesis : By mimicking nucleobases, these compounds can disrupt nucleic acid synthesis.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
